An In-depth Technical Guide to L-Valine-¹³C₅,¹⁵N: Properties, Applications, and Methodologies
An In-depth Technical Guide to L-Valine-¹³C₅,¹⁵N: Properties, Applications, and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Valine-¹³C₅,¹⁵N is a stable isotope-labeled amino acid that serves as a powerful tool in a variety of research and development applications, particularly in the fields of proteomics, metabolomics, and drug discovery. By replacing the naturally abundant carbon (¹²C) and nitrogen (¹⁴N) atoms with their heavier, non-radioactive isotopes, ¹³C and ¹⁵N respectively, researchers can trace and quantify the metabolic fate of valine and the proteins into which it is incorporated. This guide provides a comprehensive overview of the physical and chemical properties of L-Valine-¹³C₅,¹⁵N, detailed experimental protocols for its use, and a description of the key signaling pathways it helps to elucidate.
Physical and Chemical Properties
L-Valine-¹³C₅,¹⁵N is a white, crystalline solid. Its fundamental properties are summarized in the table below, providing a direct comparison with its unlabeled counterpart. This data is crucial for accurate experimental design, including the preparation of stock solutions and the analysis of mass spectrometry data.
| Property | L-Valine-¹³C₅,¹⁵N | L-Valine (Unlabeled) |
| Molecular Formula | ¹³C₅H₁₁¹⁵NO₂ | C₅H₁₁NO₂ |
| Molecular Weight | 123.10 g/mol [1][2][3][4][5] | 117.15 g/mol [6][7][8][9] |
| CAS Number | 202407-30-5[1][2][3][4] | 72-18-4[3] |
| Appearance | White solid[1][2][4] | White crystalline powder[8] |
| Melting Point | 295-300 °C (sublimes)[1][2][4] | 315 °C (in a closed capillary)[6] |
| Optical Activity | [α]25/D +26.6° (c = 1 in 5 M HCl)[1][2] | --- |
| Isotopic Purity | ≥98 atom % ¹³C, ≥98 atom % ¹⁵N[1][4] | Not Applicable |
| Chemical Purity | ≥95% (CP)[1][2] | ≥98% |
| Solubility | Soluble in water. | Soluble in water (88.5 g/L at 25 °C).[6] Insoluble in ether.[7] |
| Storage | Room temperature[1][2][3] | Room temperature |
Experimental Protocols
L-Valine-¹³C₅,¹⁵N is a versatile tool employed in several key experimental methodologies. Below are detailed protocols for its application in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), Metabolic Flux Analysis (MFA), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a powerful technique for quantitative proteomics. It relies on the metabolic incorporation of "heavy" amino acids, such as L-Valine-¹³C₅,¹⁵N, into the entire proteome of a cell population. This allows for the direct comparison of protein abundance between different experimental conditions.
Methodology:
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Cell Culture Preparation:
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Select a cell line that is auxotrophic for valine or use a valine-free culture medium.
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Prepare two distinct media: a "light" medium containing unlabeled L-valine and a "heavy" medium where unlabeled L-valine is completely replaced with L-Valine-¹³C₅,¹⁵N. All other media components should remain identical.
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It is crucial to use dialyzed fetal bovine serum to avoid the presence of unlabeled amino acids.
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Metabolic Labeling:
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Culture the cells in their respective "light" and "heavy" media for at least five to six cell divisions to ensure near-complete incorporation of the labeled amino acid into the proteome.
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Monitor the incorporation efficiency by mass spectrometry of a small protein sample.
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Experimental Treatment:
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Once labeling is complete, apply the experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" labeled cells, while the "light" labeled cells serve as a control).
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Sample Preparation for Mass Spectrometry:
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Harvest and lyse the cells from both populations.
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Combine equal amounts of protein from the "light" and "heavy" cell lysates.
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Digest the combined protein mixture with a protease, typically trypsin.
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Mass Spectrometry and Data Analysis:
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Analyze the resulting peptide mixture by LC-MS/MS.
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Peptides containing L-Valine-¹³C₅,¹⁵N will exhibit a mass shift of +6 Da compared to their unlabeled counterparts.
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The relative abundance of a protein between the two conditions can be determined by comparing the signal intensities of the "light" and "heavy" peptide pairs.
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References
- 1. A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC) | Springer Nature Experiments [experiments.springernature.com]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nmr-bio.com [nmr-bio.com]
- 7. Efficient and economic protein labeling for NMR in mammalian expression systems: Application to a preT‐cell and T‐cell receptor protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
- 9. Using SILAC to Develop Quantitative Data-Independent Acquisition (DIA) Proteomic Methods | Springer Nature Experiments [experiments.springernature.com]
